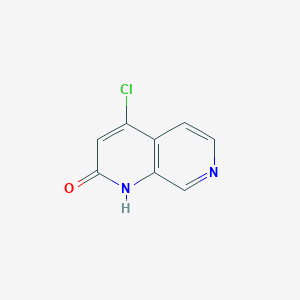

4-Chloro-1,7-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,7-naphthyridin-2(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This heterocyclic compound belongs to the class of naphthyridines and has a molecular formula of C8H5ClN2O. The promising properties of this compound have led to extensive research on its synthesis, mechanism of action, and potential applications in various fields.

Scientific Research Applications

Water Oxidation Catalysts

A series of dinuclear and mononuclear Ru complexes involving 4-Chloro-1,7-naphthyridin-2(1H)-one derivatives demonstrated significant potential in catalyzing water oxidation. These complexes showed varied turnover numbers for oxygen evolution, indicating their efficiency in water-splitting reactions, which are crucial for sustainable energy production and storage solutions (Zong & Thummel, 2005).

Organic Semiconductor Materials

A series of 4,8-substituted 1,5-naphthyridines, related to 4-Chloro-1,7-naphthyridin-2(1H)-one, were synthesized and demonstrated promising opto-electrical properties. These compounds exhibit high thermal stability, low optical band gaps, and blue fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) (Wang et al., 2012).

Bridging Ligands for Ru(II) Complexes

1,5-Naphthyridine derivatives, closely related to 4-Chloro-1,7-naphthyridin-2(1H)-one, have been utilized to construct new bidentate and tridentate ligands. These ligands were further used to synthesize mono- and dinuclear Ru(II) complexes, contributing to the field of coordination chemistry and potentially impacting materials science and catalysis (Singh & Thummel, 2009).

Hexanuclear Cobalt String Complexes

Novel hexacobalt string complexes involving 1,8-naphthyridine ligands showcased unique structural and electrochemical properties. These complexes hold potential for magnetic and electronic applications, contributing to the development of molecular electronics and spintronic devices (Chien et al., 2006).

Synthesis and Functionalization Techniques

Research on the differential functionalization of 1,6-Naphthyridin-2(1H)-ones, related to 4-Chloro-1,7-naphthyridin-2(1H)-one, has opened new pathways for synthesizing highly functionalized naphthyridones. Such methodologies are crucial for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Montoir et al., 2014).

properties

IUPAC Name |

4-chloro-1H-1,7-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNCKADAGOHTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,7-naphthyridin-2(1H)-one | |

CAS RN |

54920-80-8 |

Source

|

| Record name | 4-chloro-1,2-dihydro-1,7-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2569730.png)

![Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569732.png)

![2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2569735.png)

![methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2569737.png)

![N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide](/img/structure/B2569738.png)

![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)

![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)